1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16430185
InChI: InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H
SMILES:
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16430185

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine -

Specification

Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
IUPAC Name N-[(3-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(7-8-16-17)15-10-12-5-4-6-13(9-12)18-3;/h4-9,11,15H,10H2,1-3H3;1H
Standard InChI Key WYPQVIVWJBWFST-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)NCC2=CC(=CC=C2)OC.Cl

Introduction

Synthesis

The synthesis of 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine typically involves:

  • Formation of the Pyrazole Core: A condensation reaction between hydrazines and β-diketones forms the pyrazole ring.

  • Substitution Reactions: The introduction of the isopropyl group at the N-1 position can be achieved using alkylation techniques.

  • Benzylation with Methoxybenzaldehyde: The benzyl group containing the methoxy substituent can be added via reductive amination or similar coupling reactions.

Characterization

The compound can be characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical shifts corresponding to the pyrazole ring, benzyl moiety, and methoxy group.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups such as -NH, -CH3, and -OCH3.

  • X-Ray Crystallography: For structural confirmation if crystalline samples are available.

Antioxidant Activity

Pyrazole derivatives often exhibit strong radical scavenging activity due to their electron-donating groups like methoxy (-OCH3). Such properties make them candidates for antioxidant therapies .

Anticancer Potential

Similar pyrazole-based compounds have shown cytotoxicity against cancer cell lines by inducing apoptosis pathways . This suggests that 1-isopropyl-N-(3-methoxybenzyl)-1H-pyrazol-5-amine could be explored for anticancer applications.

Applications in Research and Industry

This compound’s structure makes it a promising candidate for:

  • Drug Development:

    • As a lead compound in anticancer or anti-inflammatory drug discovery.

    • For structure-activity relationship (SAR) studies to optimize biological activity.

  • Material Science:

    • Pyrazoles are used in coordination chemistry to design metal complexes with catalytic or magnetic properties.

  • Synthetic Intermediates:

    • It can serve as an intermediate for synthesizing more complex molecules with enhanced bioactivity.

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for pyrazole derivatives include:

  • Hazards: Potential irritants; handle with gloves and eye protection.

  • Storage Conditions: Store in a cool, dry place away from light.

  • Disposal: Follow standard chemical waste disposal protocols.

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